

Application Note: Solid-Phase Extraction of Imidazole-5-propionic Acid from Serum

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Imidazole-5-propionic acid*

Cat. No.: *B556039*

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**Abstract

This application note details a robust solid-phase extraction (SPE) method for the selective extraction and quantification of **Imidazole-5-propionic acid** (ImP), a significant metabolite in serum. **Imidazole-5-propionic acid** is a microbial metabolite of histidine and has been identified as a potential biomarker associated with type 2 diabetes and other metabolic conditions.[1][2] The accurate measurement of ImP in serum is crucial for clinical research and diagnostics. This protocol describes a method utilizing a specialized NiO@SiO₂ solid-phase extraction material, followed by analysis with High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[1]

Introduction

Imidazole-5-propionic acid (ImP) is a gut microbial metabolite of histidine that has been linked to insulin resistance through the mTORC1 pathway.[1] Elevated levels of ImP in the blood have been associated with pre-diabetes and type 2 diabetes.[2] Consequently, the accurate and reliable quantification of ImP in serum is of significant interest to researchers and clinicians. Solid-phase extraction is a critical sample preparation technique that removes interfering substances from complex biological matrices like serum, thereby improving the accuracy and sensitivity of subsequent analytical measurements. This application note provides a detailed protocol for a selective SPE method for ImP from human serum.

Experimental Protocol

This protocol is based on a method utilizing a novel NiO@SiO₂ solid-phase extraction material, which leverages the coordination between NiO and the imidazole group for selective extraction.
[\[1\]](#)

Materials and Reagents

- **Imidazole-5-propionic acid** standard (MedchemExpress or equivalent)
- Internal Standard (e.g., 3-piperazin-1-yl-propionic acid)[\[3\]](#)
- NiO@SiO₂ SPE Sorbent[\[1\]](#)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Ammonium hydroxide (NH₃·H₂O)
- Formic acid
- Phosphate buffer (20 mmol/L, pH 3.0)[\[1\]](#)
- Ultrapure water
- Human serum samples

Sample Pre-treatment

- Thaw frozen serum samples at room temperature.
- Vortex the serum sample for 30 seconds.[\[3\]](#)
- To 100 µL of serum, add an appropriate amount of internal standard solution.
- Add 300 µL of 40% aqueous methanol solution containing 0.1% formic acid.[\[3\]](#)
- Vortex the mixture for 1 minute to precipitate proteins.
- Centrifuge the mixture at 13,000 g for 10 minutes.

- Collect the supernatant for SPE.

Solid-Phase Extraction (SPE) Protocol

- SPE Cartridge/Well Plate Preparation: Pack 200 mg of NiO@SiO₂ sorbent into an empty SPE cartridge or well plate.[\[1\]](#)
- Conditioning: Condition the SPE sorbent by passing 1 mL of methanol followed by 1 mL of ultrapure water.
- Equilibration: Equilibrate the sorbent with 1 mL of 20 mmol/L phosphate buffer (pH 3.0).[\[1\]](#)
- Loading: Load the pre-treated serum supernatant onto the SPE sorbent.
- Washing: Wash the sorbent with 1 mL of ultrapure water to remove any unbound interfering substances.
- Elution: Elute the **Imidazole-5-propionic acid** with 1.0 mL of an aqueous solution containing 1% NH₃·H₂O.[\[1\]](#)
- Dry Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for HPLC-MS analysis.

HPLC-MS/MS Analysis

The analysis of the extracted ImP is performed using a High-Performance Liquid Chromatography system coupled with a tandem mass spectrometer (HPLC-MS/MS).

- Chromatographic Column: Waters HSS T3 column (100 mm × 2.1 mm, 1.8 µm) or equivalent.[\[3\]](#)
- Mobile Phase A: Methanol[\[3\]](#)
- Mobile Phase B: 10% aqueous methanol solution containing 0.1% formic acid[\[3\]](#)
- Flow Rate: 0.25 mL/min[\[3\]](#)

- Column Temperature: 35 °C[3]
- Injection Volume: 5 µL[3]
- Ionization Mode: Electrospray Ionization (ESI), positive mode
- MS/MS Parameters: Optimized for the specific transitions of **Imidazole-5-propionic acid** and the internal standard.

Quantitative Data

The following table summarizes the performance characteristics of the described method.

Parameter	Value	Reference
Linearity Range	0.05 - 10 ng/mL	[1]
Correlation Coefficient (R ²)	≥0.996	[1]
Limit of Detection (LOD)	0.02 ng/mL	[1]
Limit of Quantification (LOQ)	0.05 ng/mL	[1]
Recovery	84.0% - 119%	[1]
Relative Standard Deviation (RSD)	< 17.2%	[1]

Visualizations

Experimental Workflow

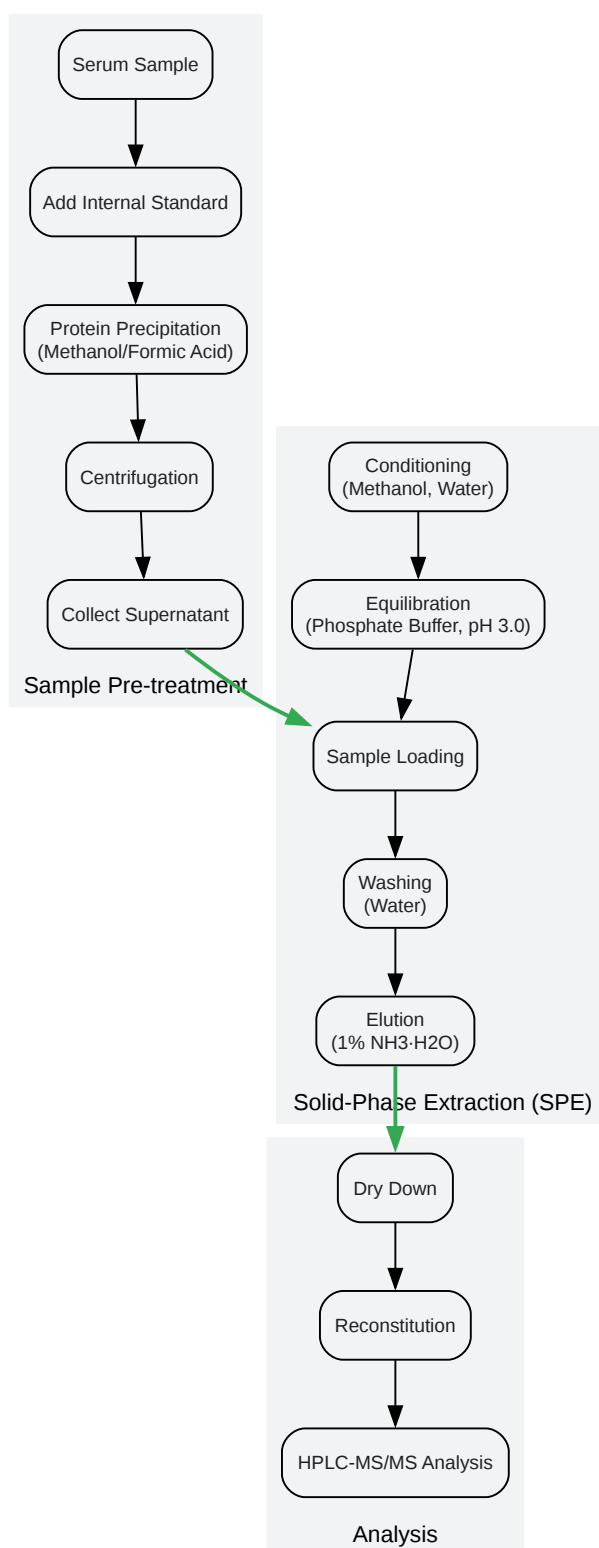


Figure 1: Solid-Phase Extraction Workflow for Imidazole-5-propionic Acid

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Caption: SPE Workflow for **Imidazole-5-propionic Acid** from Serum.

Logical Relationship of Method Validation

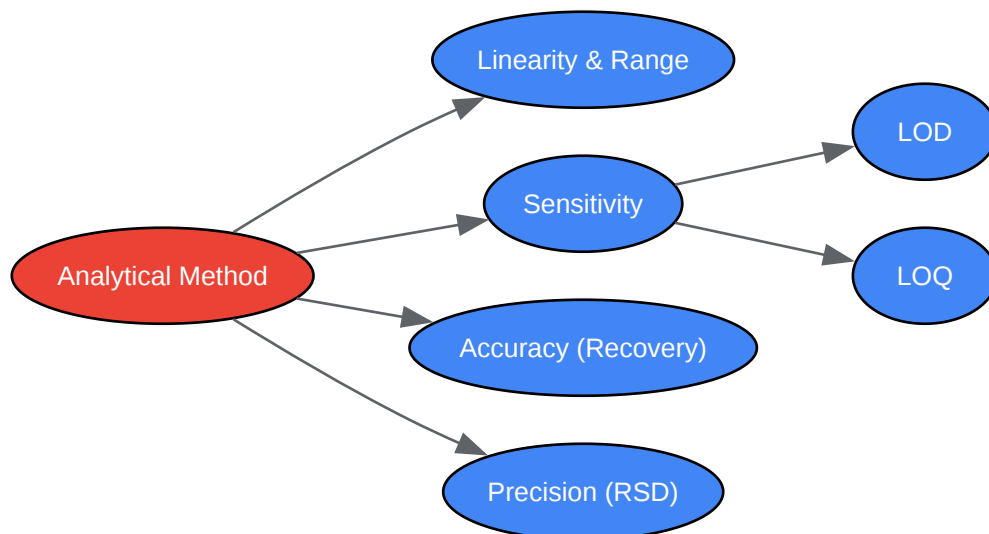


Figure 2: Key Validation Parameters for the Analytical Method

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Caption: Relationship of Method Validation Parameters.

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